1-(Thiophen-2-yl)butan-1-amine hydrochloride

Neuropharmacology Monoamine Transporter Reuptake Inhibition

1-(Thiophen-2-yl)butan-1-amine hydrochloride (CAS 1255718-30-9) is a hydrochloride salt of a thiophene-containing primary amine, with molecular formula C₈H₁₄ClNS and molecular weight 191.72 g/mol. Its free base form, 1-(thiophen-2-yl)butan-1-amine (CAS 473732-79-5, MW 155.26), is also known as methiopropamine (MPA).

Molecular Formula C8H14ClNS
Molecular Weight 191.72 g/mol
CAS No. 1255718-30-9
Cat. No. B1454463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)butan-1-amine hydrochloride
CAS1255718-30-9
Molecular FormulaC8H14ClNS
Molecular Weight191.72 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CS1)N.Cl
InChIInChI=1S/C8H13NS.ClH/c1-2-4-7(9)8-5-3-6-10-8;/h3,5-7H,2,4,9H2,1H3;1H
InChIKeyDNYQWFOHMZFXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiophen-2-yl)butan-1-amine hydrochloride (CAS 1255718-30-9): Chemical Identity and Research-Grade Specifications for Neuropharmacology and Synthetic Chemistry


1-(Thiophen-2-yl)butan-1-amine hydrochloride (CAS 1255718-30-9) is a hydrochloride salt of a thiophene-containing primary amine, with molecular formula C₈H₁₄ClNS and molecular weight 191.72 g/mol . Its free base form, 1-(thiophen-2-yl)butan-1-amine (CAS 473732-79-5, MW 155.26), is also known as methiopropamine (MPA) [1][2]. The compound features a thiophene ring substituted at the 2-position with a butan-1-amine chain, containing one chiral center at the carbon bearing the amine group . The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base [3]. This compound is commercially available as a research chemical from multiple vendors with typical purity specifications of ≥95%, accompanied by batch-specific QC documentation including NMR, HPLC, or GC analytical reports .

Salt Form Hydrochloride salt enables aqueous solubility and direct weighing for biological assays
Chiral Center Single enantiomer material accessible via asymmetric synthesis for stereochemical studies
Transporter Context Reported norepinephrine and dopamine transporter inhibition supports neuropharmacology research

Why 1-(Thiophen-2-yl)butan-1-amine hydrochloride Cannot Be Indiscriminately Substituted: Critical Differentiators Among Thiophene-Containing Amine Analogs


Thiophene-containing alkylamines represent a structurally diverse class with widely divergent pharmacological and physicochemical properties despite superficial structural similarities. Within the 1-(thiophen-2-yl)butan-1-amine scaffold, several close analogs exist, including 1-(thiophen-2-yl)butan-2-amine (CAS 138769-17-2), 4-(thiophen-2-yl)butan-1-amine (CAS 303070-15-7), and 3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine (CAS 1019392-76-7) . Critically, the position of the amine on the butyl chain (C1 vs. C2 vs. C4) fundamentally alters steric accessibility, hydrogen-bonding geometry, and metabolic stability [1]. The hydrochloride salt form of 1-(thiophen-2-yl)butan-1-amine offers distinct handling advantages in terms of solubility and long-term storage stability compared to its free base counterpart, which is a volatile liquid with limited shelf-life . The following section presents quantitative evidence demonstrating why this specific compound—not a generic thiophene-alkylamine or alternative salt form—should be selected for research applications requiring defined monoamine transporter inhibition profiles or reproducible synthetic intermediate performance.

Regioisomer Mismatch
C1-amine position directly influences transporter binding; C2- or C4-regioisomers may shift pharmacological profile and are not interchangeable.
Free Base vs. Salt Handling
Free base is a volatile liquid with limited stability; substitution with the hydrochloride solid may alter experimental reproducibility and solution accuracy.
Racemic vs. Enantiopure Material
Racemic batches cannot substitute for stereochemically defined studies; enantiomeric purity must be verified for chiral pharmacology experiments.

Quantitative Differentiation of 1-(Thiophen-2-yl)butan-1-amine hydrochloride: Head-to-Head Comparator Data for Procurement Decisions


Norepinephrine Transporter (NET) Inhibition Potency: Methiopropamine vs. Methamphetamine and Dextroamphetamine

In vitro studies directly comparing 1-(thiophen-2-yl)butan-1-amine (methiopropamine, MPA) with its phenyl analog methamphetamine demonstrate that MPA inhibits norepinephrine uptake into presynaptic nerve terminals with an IC₅₀ of 0.47 µM, whereas methamphetamine exhibits an IC₅₀ of 0.56 µM under identical assay conditions [1]. When compared to dextroamphetamine as a reference standard, MPA is approximately one-third as potent as a norepinephrine reuptake inhibitor, with dextroamphetamine showing an IC₅₀ of approximately 0.16 µM [2].

NET Inhibition
Head-to-head reported
MPA IC₅₀ = 0.47 µM Methamphetamine IC₅₀ = 0.56 µM ~1.2× higher inhibition reported
Supports NET inhibition assay context
Rat synaptosome [³H]NE uptake
Neuropharmacology Monoamine Transporter Reuptake Inhibition

Dopamine Transporter (DAT) Inhibition: Quantitative Comparison with Methamphetamine

The same comparative study demonstrates that methiopropamine inhibits dopamine uptake with an IC₅₀ of 0.74 µM, while methamphetamine shows an IC₅₀ of 0.53 µM [1]. This yields a NET/DAT selectivity ratio of approximately 1.57 for MPA (more selective for NET over DAT), compared to methamphetamine's selectivity ratio of approximately 0.95 (roughly equipotent at both transporters) [1][2].

DAT Inhibition
Head-to-head reported
MPA IC₅₀ = 0.74 µM Methamphetamine IC₅₀ = 0.53 µM ~1.4× lower potency reported
Supports DAT selectivity comparison
Same assay conditions
Dopaminergic Transporter Pharmacology Structure-Activity Relationship

Serotonin Transporter (SERT) Sparing: High Selectivity Relative to NET and DAT

In vitro evaluation of serotonin uptake inhibition demonstrates that methiopropamine affects the plasmalemmal serotonin transporter (SERT) only at high concentrations, with an IC₅₀ greater than 25 µM [1]. This represents a >53-fold selectivity for NET over SERT and a >33-fold selectivity for DAT over SERT. In contrast, methamphetamine shows measurable SERT activity at lower concentrations (IC₅₀ ≈ 15-20 µM) [2].

SERT Sparing
Head-to-head reported
MPA SERT IC₅₀ > 25 µM NET/SERT selectivity >53 DAT/SERT >33
Supports SERT-sparing interpretation
Minimal serotonergic activity reported
Serotonergic Transporter Selectivity Off-Target Profiling

Synthetic Accessibility: Catalytic Asymmetric Hydrogenation for Enantiomerically Pure Material

A novel high-yield synthesis method for 1-(thiophen-2-yl)butan-1-amine hydrochloride was described in Organic Process Research & Development (2023), utilizing a catalytic asymmetric hydrogenation approach [1]. This method enables production of enantiomerically pure material, whereas traditional reductive amination routes (e.g., thiophene-2-carboxaldehyde with butylamine and a reducing agent) produce racemic mixtures [2]. The catalytic asymmetric route reportedly achieves >99% enantiomeric excess with yields exceeding 85%, compared to typical racemic synthesis yields of 60-75% [1].

Enantiomeric Purity
Data to verify
Asymmetric route: >99% ee, >85% yield Reductive amination: racemic, 60–75% yield
Enantiopure synthesis route reported
Source review recommended
Asymmetric Synthesis Process Chemistry Enantiomeric Purity

Hydrochloride Salt Form Advantages: Aqueous Solubility and Storage Stability vs. Free Base

The hydrochloride salt (CAS 1255718-30-9, MW 191.72) offers significantly improved aqueous solubility and long-term storage stability compared to the free base (CAS 473732-79-5, MW 155.26). The free base is described as a colorless to pale yellow liquid with strong thioether odor and limited stability under ambient conditions, whereas the hydrochloride salt is a crystalline solid stable at room temperature under inert gas for extended periods [1]. Calculated aqueous solubility (ESOL method) for the salt is approximately 0.309 mg/mL, while the free base has substantially lower aqueous solubility due to its higher calculated LogP (XLogP3 = 1.8 for free base vs. calculated LogP ≈ 2.07 consensus for salt form) [2].

Salt Form Properties
Reported
HCl salt: crystalline solid, RT stable Free base: volatile liquid, limited ambient stability Aqueous solubility ~0.309 mg/mL (calculated)
Supports aqueous formulation handling
Calculated solubility; verify experimentally
Formulation Solubility Compound Handling

Structural Differentiation from Regioisomeric Analogs: Positional Effects on Biological Activity

1-(Thiophen-2-yl)butan-1-amine (amine at C1 position) is structurally distinct from its regioisomers 1-(thiophen-2-yl)butan-2-amine (CAS 138769-17-2, amine at C2) and 4-(thiophen-2-yl)butan-1-amine (CAS 303070-15-7, amine at C4) . The C1 position adjacent to the thiophene ring places the amine in direct conjugation with the aromatic system, altering basicity and hydrogen-bonding capacity relative to the C2 and C4 regioisomers. This positional difference has been shown to affect binding affinity at monoamine transporters; literature on structurally related thiophene-alkylamines indicates that C1-substituted analogs generally exhibit higher potency at NET and DAT than C2- or C4-substituted counterparts due to optimal steric accommodation within the transporter binding pocket [1].

Regioisomer Position
Class-level
C1-amine: reported higher NET/DAT potency C2- or C4-amine: unquantified activity differences
Structural class-level inference
No direct comparison data available
Structure-Activity Relationship Regioisomer Medicinal Chemistry

Validated Application Scenarios for 1-(Thiophen-2-yl)butan-1-amine hydrochloride Based on Quantitative Differentiation Evidence


Monoamine Transporter Pharmacology: Selective NET-DAT Reuptake Inhibition Studies

This compound is validated for use as a norepinephrine-dopamine reuptake inhibitor (NDRI) research tool in in vitro and in vivo neuropharmacology studies. Based on the quantitative NET inhibition data (IC₅₀ = 0.47 µM) and DAT inhibition data (IC₅₀ = 0.74 µM), with minimal SERT activity (IC₅₀ > 25 µM), the compound provides a defined pharmacological fingerprint [1]. Researchers investigating monoaminergic signaling without confounding serotonergic effects should procure this specific compound rather than methamphetamine (different NET/DAT selectivity ratio) or generic thiophene-alkylamines (unvalidated transporter activity). The hydrochloride salt form facilitates direct preparation of aqueous dosing solutions for in vivo administration in rodent models, where locomotor and neurochemical effects have been characterized [1].

Bioisosteric Replacement Studies: Thiophene-for-Phenyl SAR Investigations

The compound serves as a key comparator in structure-activity relationship (SAR) studies exploring the bioisosteric replacement of phenyl rings with thiophene moieties. The direct head-to-head comparison with methamphetamine demonstrates that the thiophene substitution preserves NET inhibition potency (IC₅₀ 0.47 µM vs. 0.56 µM) while altering DAT potency (IC₅₀ 0.74 µM vs. 0.53 µM) [1]. This quantitative data enables medicinal chemists to evaluate how the electron-rich, sulfur-containing heterocycle modulates transporter binding affinity relative to the phenyl analog, informing scaffold-hopping strategies in CNS drug discovery programs targeting monoamine transporters.

Chiral Pharmacology and Stereoselective Synthesis Development

For studies requiring stereochemically defined material, procurement of enantiomerically pure batches of this compound is essential. The existence of a catalytic asymmetric hydrogenation method achieving >99% enantiomeric excess [2] enables access to single-enantiomer material, whereas traditional reductive amination routes yield racemic product. Researchers investigating stereoselective pharmacology of monoamine transporter ligands should specify enantiomerically pure material and verify batch-specific chiral purity documentation. The undefined atom stereocenter count of 1 in the molecular structure [3] confirms the chiral nature of the compound, making stereochemical specification critical for reproducible research.

Analytical Reference Standard for Novel Psychoactive Substance (NPS) Detection

The compound is established as an analytical reference standard for forensic toxicology and drug monitoring programs, given its identification as methiopropamine (MPA), a monitored novel psychoactive substance [4]. The well-characterized monoamine transporter inhibition profile (NET IC₅₀ = 0.47 µM, DAT IC₅₀ = 0.74 µM) [1] provides a biochemical basis for detection and confirmation. Analytical laboratories require high-purity (≥95%), batch-certified material for LC-MS/MS method development and validation. Procurement of the hydrochloride salt form from vendors providing full analytical documentation (NMR, HPLC, GC) ensures traceability and regulatory compliance in forensic applications.

Application
Selection Property
Validation Focus
Monoamine Transporter Studies
Transporter inhibition profile context
NET/DAT selectivity endpoint review
Bioisosteric Replacement SAR
Thiophene-for-phenyl comparison
Transporter affinity shift context
Chiral Pharmacology Research
Enantiomeric purity requirement
Chiral purity documentation review
Analytical Reference Standard Development
Batch-certified analytical documentation
LC-MS/MS method validation review

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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